Physical Dimensions and Molecular Weight Compared to PEG8 and PEG12 Analogs
Amino-PEG9-t-butyl ester provides a precise spacer length and molecular weight that is intermediate between the commonly available PEG8 and PEG12 analogs. Its nine ethylene oxide (EO) units confer an exact molecular weight of 541.68 g/mol and an estimated extended length of 39.4 Å, compared to 497.62 g/mol and 35.9 Å for Amino-PEG8-t-butyl ester, and 673.84 g/mol and 50.4 Å for Amino-PEG12-t-butyl ester .
| Evidence Dimension | Molecular Weight and Extended Spacer Length |
|---|---|
| Target Compound Data | MW: 541.68 g/mol; Length: ~39.4 Å |
| Comparator Or Baseline | Amino-PEG8-t-butyl ester (MW: 497.62 g/mol; Length: ~35.9 Å); Amino-PEG12-t-butyl ester (MW: 673.84 g/mol; Length: ~50.4 Å) |
| Quantified Difference | MW: +44.06 g/mol vs. PEG8, -132.16 g/mol vs. PEG12; Length: +3.5 Å vs. PEG8, -11.0 Å vs. PEG12 |
| Conditions | Calculated extended chain length based on standard PEG geometry (3.5 Å per EO unit) plus terminal group contributions . |
Why This Matters
This precise difference in length allows for fine-tuning the spatial distance between two conjugated biomolecules, which is critical for optimizing the formation of ternary complexes in PROTACs or the distance between antibody and payload in ADCs.
